molecular formula C14H20N2O B14916191 2-(Cyclohexylamino)-2-phenylacetamide

2-(Cyclohexylamino)-2-phenylacetamide

Cat. No.: B14916191
M. Wt: 232.32 g/mol
InChI Key: XGWSOHUPUKOODX-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-2-phenylacetamide is an organic compound that features a cyclohexylamino group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-2-phenylacetamide typically involves the reaction of cyclohexylamine with phenylacetic acid derivatives. One common method is the condensation reaction between cyclohexylamine and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-(Cyclohexylamino)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with similar structural features but different reactivity and applications.

    Phenylacetamide: Shares the phenylacetamide backbone but lacks the cyclohexylamino group, resulting in different chemical properties.

Uniqueness

2-(Cyclohexylamino)-2-phenylacetamide is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. This combination makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(cyclohexylamino)-2-phenylacetamide

InChI

InChI=1S/C14H20N2O/c15-14(17)13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13,16H,2,5-6,9-10H2,(H2,15,17)

InChI Key

XGWSOHUPUKOODX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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